molecular formula C22H24O7 B14456206 5,6,7,8-Tetramethoxy-2-(4-propoxyphenyl)chromen-4-one CAS No. 70460-25-2

5,6,7,8-Tetramethoxy-2-(4-propoxyphenyl)chromen-4-one

Katalognummer: B14456206
CAS-Nummer: 70460-25-2
Molekulargewicht: 400.4 g/mol
InChI-Schlüssel: APRIUACLBTVSDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-tetramethoxy-2-(4-propoxyphenyl)-4h-chromen-4-one is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetramethoxy-2-(4-propoxyphenyl)-4h-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of 4-propoxybenzaldehyde and 5,6,7,8-tetramethoxychroman-4-one as starting materials. The reaction is catalyzed by a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8-tetramethoxy-2-(4-propoxyphenyl)-4h-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced flavonoid derivatives.

    Substitution: The methoxy groups on the chromenone ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized flavonoid derivatives.

    Reduction: Reduced flavonoid derivatives with hydroxyl groups.

    Substitution: Halogenated flavonoid derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5,6,7,8-tetramethoxy-2-(4-propoxyphenyl)-4h-chromen-4-one involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,6,7,8-tetramethoxyflavone: Similar structure but lacks the propoxyphenyl group.

    2-(4-methoxyphenyl)-4h-chromen-4-one: Similar structure but lacks the tetramethoxy groups.

Uniqueness

5,6,7,8-tetramethoxy-2-(4-propoxyphenyl)-4h-chromen-4-one is unique due to the presence of both the tetramethoxy groups and the propoxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

70460-25-2

Molekularformel

C22H24O7

Molekulargewicht

400.4 g/mol

IUPAC-Name

5,6,7,8-tetramethoxy-2-(4-propoxyphenyl)chromen-4-one

InChI

InChI=1S/C22H24O7/c1-6-11-28-14-9-7-13(8-10-14)16-12-15(23)17-18(24-2)20(25-3)22(27-5)21(26-4)19(17)29-16/h7-10,12H,6,11H2,1-5H3

InChI-Schlüssel

APRIUACLBTVSDL-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.